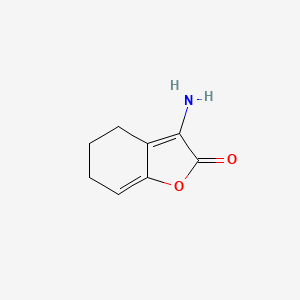![molecular formula C7H6ClIN2 B15206055 6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 1956335-73-1](/img/structure/B15206055.png)
6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on a pyrrolo[3,2-c]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves a multi-step process. One common method includes the use of palladium-catalyzed reactions. For example, a palladium-catalyzed Larock indole synthesis can be utilized to form the indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed reactions and other advanced organic synthesis techniques are likely to be employed for large-scale production.
化学反応の分析
Types of Reactions
6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions can be used to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学的研究の応用
6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound for drug development.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the chlorine and iodine substituents.
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine: This compound is similar but does not contain the iodine substituent.
Uniqueness
6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can be selectively modified to create a wide range of derivatives with potentially useful properties.
特性
CAS番号 |
1956335-73-1 |
|---|---|
分子式 |
C7H6ClIN2 |
分子量 |
280.49 g/mol |
IUPAC名 |
6-chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H6ClIN2/c8-7-5(9)6-4(3-11-7)1-2-10-6/h3,10H,1-2H2 |
InChIキー |
RZOIYWLIYUFQEP-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C(=NC=C21)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)

![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)
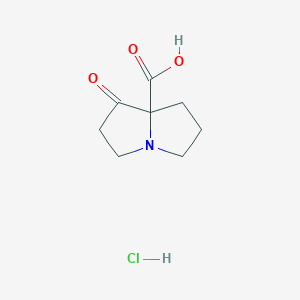
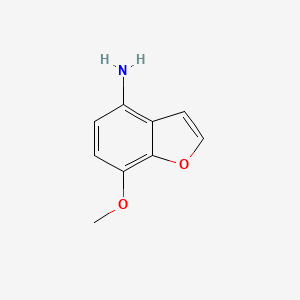
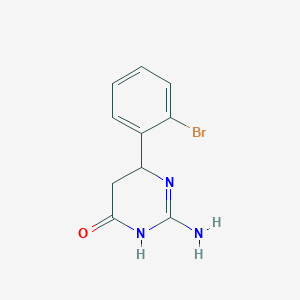
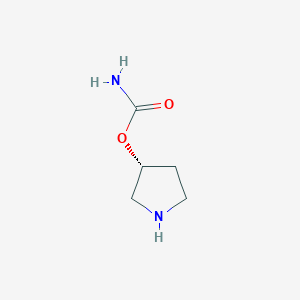
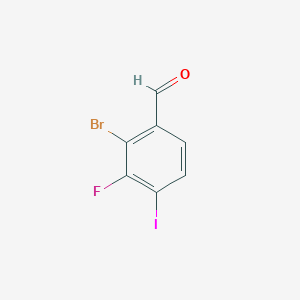
![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)

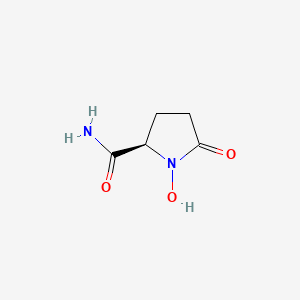
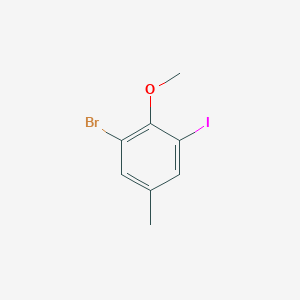
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B15206046.png)
